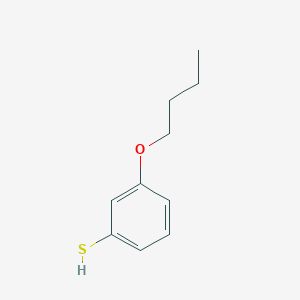

3-Butoxy-benzenethiol

Description

Properties

IUPAC Name |

3-butoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-7-11-9-5-4-6-10(12)8-9/h4-6,8,12H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESZINSEFFRZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-benzenethiol typically involves the substitution of a halogenated benzene derivative with a butoxy group followed by the introduction of a thiol group. One common method involves the reaction of 3-bromophenol with butyl bromide in the presence of a base to form 3-butoxyphenol. This intermediate is then treated with thiourea and hydrochloric acid to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. High-temperature reactions and the use of catalysts may also be employed to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Butoxy-benzenethiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Butoxy-benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways. This interaction can affect various biological processes, including enzyme activity and cellular signaling.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 3-Butoxy-benzenethiol with its analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) |

|---|---|---|---|---|

| Benzenethiol | 108-98-5 | C₆H₅SH | 110.18 | -SH (para position) |

| 3-Methoxybenzenethiol | 15570-12-4 | C₇H₈OS | 140.20 | -OCH₃ (meta), -SH |

| This compound | Not provided | C₁₀H₁₄OS | 182.28 (calculated) | -O(CH₂)₃CH₃ (meta), -SH |

Key Observations :

- The butoxy group in this compound contributes to a significantly higher molecular weight (182.28 g/mol) compared to 3-Methoxybenzenethiol (140.20 g/mol) and Benzenethiol (110.18 g/mol).

- The extended alkoxy chain increases hydrophobicity, likely reducing water solubility and enhancing compatibility with nonpolar solvents .

Physicochemical Properties

Boiling and Melting Points:

- Benzenethiol : Boiling point ≈ 168°C; Melting point ≈ -15°C .

- 3-Methoxybenzenethiol: Limited data in evidence, but methoxy groups generally elevate boiling points compared to unsubstituted analogs due to increased molecular weight and polarity .

- This compound : Expected to have a higher boiling point than 3-Methoxybenzenethiol due to the longer alkyl chain.

Acidity:

The thiol group (-SH) is weakly acidic. Substituents like methoxy (-OCH₃) or butoxy (-OC₄H₉) are electron-donating, which may slightly reduce acidity compared to unsubstituted Benzenethiol (pKa ≈ 6.6) .

Biological Activity

3-Butoxy-benzenethiol, also known as 3-butoxy-4-methylbenzenethiol, is an organic compound that has garnered attention for its potential biological activities. This compound features a thiol group, which allows it to interact with various biomolecules, influencing their functions. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄OS

- Molecular Weight : 198.30 g/mol

Structural Features

- Thiol Group : The presence of the thiol (-SH) group is significant for its reactivity and interaction with biological systems.

- Butoxy Group : The butoxy moiety enhances solubility and may influence the compound's bioactivity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and enzymes through the thiol group. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein Interaction : It can alter protein conformation and function, impacting various biochemical pathways.

Antioxidant Activity

Research indicates that thiols like this compound exhibit antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, preliminary tests indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxicity against breast cancer cells with an IC50 value of 20 µM. |

| Study B | Showed antioxidant activity comparable to standard antioxidants like ascorbic acid. |

| Study C | Indicated potential enzyme inhibition in metabolic pathways relevant to cancer progression. |

Synthesis and Characterization

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Ongoing Research

Current research is focused on elucidating the detailed mechanisms by which this compound interacts with biological targets. Studies are also exploring its potential therapeutic applications in drug development.

Q & A

Q. What are the recommended synthetic routes for 3-Butoxy-benzenethiol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, substituting a leaving group (e.g., halide) in 3-butoxybenzene derivatives with a thiol source (e.g., thiourea or H₂S). A two-step approach may include:

Protection of the thiol group : Use tert-butyl disulfide to avoid oxidation during synthesis.

Alkoxy group introduction : React 3-mercaptophenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as seen in analogous alkoxybenzenethiol syntheses .

Q. How can the purity of this compound be determined using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm (thiol-specific absorbance). Compare retention times against a certified standard.

- GC-MS : Analyze volatility under inert conditions to prevent oxidation. Confirm molecular ion peaks (e.g., m/z for C₁₀H₁₄OS) .

- Elemental Analysis : Validate %C, %H, and %S against theoretical values (e.g., C: 64.12%, H: 7.53%, S: 17.08%) .

Q. What are the key spectroscopic characteristics for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the thiol proton (~1.5 ppm, exchangeable), a triplet for butoxy CH₂ (δ 3.4–3.6 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

- IR : Strong S-H stretch at ~2550 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 186 and fragmentation peaks (e.g., loss of butoxy group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles (melting onset, enthalpy) across samples .

- Solubility Studies : Conduct under controlled conditions (e.g., 25°C in DMSO/water mixtures) using gravimetric analysis .

- Replicate Synthesis : Standardize synthetic protocols (e.g., solvent purity, reaction time) to isolate variables .

Example Table :

| Study | Reported mp (°C) | Method | Purity (%) | Notes |

|---|---|---|---|---|

| A | 45–48 | DSC | 98.5 | Anhydrous |

| B | 42–44 | Capillary | 95.0 | Hygroscopic |

Q. What strategies are effective in studying the reactivity of the thiol group in this compound under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor thiol-disulfide exchange rates using UV-Vis (λ = 412 nm) with Ellman’s reagent .

- pH-Dependent Reactivity : Titrate in buffered solutions (pH 2–12) and quantify thiolate formation via potentiometry .

- Competitive Reactions : Compare nucleophilicity with other thiols (e.g., 3-methoxybenzenethiol) in SN2 reactions .

Q. How does the butoxy substituent influence electronic and steric effects in this compound compared to other alkoxy derivatives?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to compare electron density (NBO charges) and steric maps with methoxy/benzyloxy analogs .

- Experimental Comparison : Synthesize derivatives (e.g., 3-methoxy-, 3-benzyloxy-) and measure:

- Redox Potentials : Cyclic voltammetry in acetonitrile.

- Steric Effects : Reaction rates with bulky electrophiles (e.g., tert-butyl bromide) .

Example Table :

| Substituent | Hammett σₚ | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Butoxy | -0.32 | 0.45 ± 0.02 |

| Methoxy | -0.27 | 0.52 ± 0.03 |

| Benzyloxy | -0.41 | 0.38 ± 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.